molecular formula C9H13N3O B13756800 N-Ethyl-5,6-dimethylpyrazine-2-carboxamide CAS No. 74416-49-2

N-Ethyl-5,6-dimethylpyrazine-2-carboxamide

Cat. No.: B13756800
CAS No.: 74416-49-2
M. Wt: 179.22 g/mol
InChI Key: CAVPRUFMQCALCU-UHFFFAOYSA-N
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Description

N-Ethyl-5,6-dimethylpyrazine-2-carboxamide is a specialized pyrazine derivative intended for research and development purposes. Pyrazines are a significant class of heterocyclic compounds known for their diverse commercial applications. Alkylpyrazines, in particular, are commercially important as flavor and fragrance agents due to their characteristic roasted, nutty, and earthy aromas, and they are generally recognized as safe (GRAS) for use as food flavorings . Beyond their role in the flavor industry, pyrazine derivatives are of substantial interest in medicinal chemistry and pharmacology. Research indicates that various pyrazine compounds exhibit a range of pharmacological effects, including antimicrobial properties against bacteria and fungi , as well as potential applications in treating cardiovascular and cerebrovascular diseases . Furthermore, pyrazine derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients, such as drugs for type II diabetes and lipid-lowering medications . The structural motif of a pyrazine carboxamide is found in various bioactive molecules, suggesting that this compound could be a valuable intermediate for designing new therapeutic agents or for use in material science . Researchers can explore its mechanism of action and specific binding interactions, which may be influenced by the distribution of alkyl groups on the pyrazine ring . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74416-49-2

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-ethyl-5,6-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C9H13N3O/c1-4-10-9(13)8-5-11-6(2)7(3)12-8/h5H,4H2,1-3H3,(H,10,13)

InChI Key

CAVPRUFMQCALCU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Synthetic Methodologies for N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Classical Organic Synthesis Approaches

Classical approaches remain the cornerstone for the synthesis of pyrazine (B50134) derivatives. These methods are characterized by well-established reaction mechanisms and predictable outcomes, allowing for the systematic construction of complex molecules from simpler, readily available starting materials.

The formation of the pyrazine ring itself is often achieved through condensation reactions. The most fundamental and widely used method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com For the specific target molecule, this would involve a precursor such as diaminomaleonitrile (B72808) or a related diamine reacting with a diketone like 2,3-butanedione (B143835) to form the dimethylpyrazine core. Subsequent chemical transformations are then required to introduce the carboxamide group at the 2-position.

Another classical route, the Gutknecht pyrazine synthesis, involves the self-condensation of α-amino ketones, which upon oxidation, yield the pyrazine ring. researchgate.net Similarly, the Staedel–Rugheimer pyrazine synthesis provides a pathway where α-haloketones react with ammonia (B1221849) to form an aminoketone, which then dimerizes and oxidizes to the pyrazine. researchgate.net Once the substituted pyrazine ring is formed, further steps are necessary to install and modify the functional groups to yield the final N-Ethyl-5,6-dimethylpyrazine-2-carboxamide.

Direct amidation is one of the most common and straightforward methods for synthesizing N-substituted pyrazine-2-carboxamides. This strategy involves the reaction of a pyrazine-2-carboxylic acid derivative with the desired amine, in this case, ethylamine (B1201723). The most prevalent approach is the conversion of the carboxylic acid to a more reactive acyl chloride. mdpi.commdpi.com

The general procedure involves treating the corresponding substituted pyrazine-2-carboxylic acid (e.g., 5,6-dimethylpyrazine-2-carboxylic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene. mdpi.comresearchgate.net The resulting crude pyrazine-2-carbonyl chloride is then reacted with ethylamine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com The reaction proceeds under mild conditions, and the desired amide can be isolated after purification, often by recrystallization. mdpi.comresearchgate.net

Alternatively, direct catalytic amidation of the carboxylic acid with the amine is a more atom-economical approach, though it can require higher temperatures or specialized catalysts, such as boric acid derivatives, to facilitate the dehydration reaction. mdpi.comencyclopedia.pubtaylorfrancis.com

Table 1: Typical Reaction Scheme for Direct Amidation

Reactant 1 Reactant 2 Reagents Solvent Product

This method is widely applicable for creating a variety of N-substituted pyrazine carboxamides by simply changing the amine used in the final step. mdpi.comnih.govmdpi.com

The synthesis of this compound can also be approached through a multi-step sequence starting from a simpler, more accessible pyrazine precursor. This strategy allows for the stepwise introduction of the required substituents onto the pyrazine ring. For example, one could begin with a commercially available pyrazine, such as 2-methylpyrazine, and introduce the additional functional groups through a series of reactions.

A plausible synthetic route could involve:

Synthesis of the Pyrazine Core : A substituted pyrazine, like 2,5-dimethylpyrazine (B89654), can be synthesized via established methods. nih.gov

Functionalization : Introducing the second methyl group and the carboxylic acid function at the desired positions. This can be challenging due to the directing effects of the existing substituents.

Amidation : The final step would be the conversion of the carboxylic acid group to the N-ethylamide, as described in the direct amidation section.

More complex strategies involve building the pyrazine ring with the desired substitution pattern from acyclic precursors. For instance, a sequence starting with the diazidation of N-allyl malonamides can lead to densely substituted pyrazines after a subsequent thermal or copper-mediated cyclization. researchgate.netrsc.org This approach offers flexibility in introducing various alkyl and aryl groups onto the heterocyclic core.

Achieving regioselectivity—the control of where substituents add to the pyrazine ring—is a critical challenge in the synthesis of polysubstituted pyrazines. The electron-deficient nature of the pyrazine ring influences the position of electrophilic and nucleophilic attacks.

For targeted functionalization, modern organometallic techniques have proven effective. Directed ortho-metalation, for example, can be used to introduce substituents at specific positions. While much of the research has focused on related N-heterocycles, the principles are applicable. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl)-based zinc and magnesium reagents allows for regioselective metalations of chloro-substituted imidazo[1,2-a]pyrazines. nih.govresearchgate.net The resulting organometallic intermediates can then be quenched with various electrophiles to install alkyl or acyl groups at specific sites. nih.gov By choosing the appropriate base and reaction conditions, it is possible to control the site of deprotonation and subsequent functionalization, enabling the synthesis of a specific isomer. nih.govresearchgate.net

Gold(I)-catalyzed annulation has also been employed for the regioselective synthesis of fused pyrazine systems, demonstrating the utility of transition metal catalysis in controlling reaction outcomes. nih.govacs.orgacs.org

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient aromatic systems like pyrazine. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. wikipedia.orgnih.gov

The general mechanism involves the generation of an alkyl radical from a precursor, commonly a carboxylic acid, via oxidative decarboxylation using a silver salt (like AgNO₃) and an oxidizing agent (such as ammonium (B1175870) persulfate). wikipedia.org The reaction is performed under acidic conditions to protonate the pyrazine, which increases its reactivity toward the alkyl radical. wikipedia.org This method provides an efficient route to introduce alkyl groups, such as the methyl groups in the target molecule, onto the pyrazine core. nih.govuwa.edu.au Recent advancements have focused on greener and milder conditions, including visible-light-mediated Minisci reactions that use alkyl halides as the radical source. nih.gov

Table 2: Generalized Minisci Reaction for Pyrazine Alkylation

Substrate Radical Source Reagents Conditions Product

While the Minisci reaction can sometimes produce a mixture of regioisomers, it remains a valuable method for the C-H functionalization of pyrazines. wikipedia.org

Grignard reagents are versatile nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Their application in pyrazine chemistry typically involves reactions with halogenated pyrazines. In a cross-coupling reaction, a halopyrazine (e.g., 2-chloro-5,6-dimethylpyrazine) can be reacted with an alkyl or aryl Grignard reagent in the presence of a transition metal catalyst (e.g., palladium or nickel) to introduce a new substituent. researchgate.net

Alternatively, a pyrazinyl Grignard reagent can be formed by reacting a halopyrazine with magnesium metal. wikipedia.orgchemguide.co.uk This organomagnesium compound can then react with a variety of electrophiles. For example, reacting a pyrazinyl Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, would yield the corresponding pyrazinecarboxylic acid, providing a direct precursor for the target molecule. masterorganicchemistry.com

This methodology offers a robust pathway for functionalizing the pyrazine scaffold, although care must be taken to ensure anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic sources. wikipedia.orgchemguide.co.uk

Biosynthetic and Chemoenzymatic Pathways

The pursuit of greener and more sustainable methods for producing pyrazine derivatives has led to the exploration of biosynthetic and chemoenzymatic pathways. These approaches leverage the catalytic machinery of microorganisms and isolated enzymes to construct the pyrazine core and introduce specific functional groups.

Exploration of Microbial Biosynthesis from Amino Acid Precursors (e.g., L-Threonine, L-Serine)

The biosynthesis of the pyrazine scaffold in microorganisms often originates from amino acid precursors. L-threonine, in particular, has been identified as a key starting material for the formation of dimethylpyrazines. In organisms like Bacillus subtilis, the biosynthetic journey begins with the enzymatic conversion of L-threonine. asm.orgnih.gov This pathway involves the initial dehydrogenation of L-threonine to L-2-amino-acetoacetate, which then undergoes decarboxylation to form aminoacetone. asm.orgnih.gov Subsequently, two molecules of aminoacetone can condense to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to yield 2,5-dimethylpyrazine. asm.orgnih.gov

While the direct microbial biosynthesis of this compound has not been extensively documented, the established pathways for dimethylpyrazine formation provide a foundational framework. It is hypothesized that microorganisms capable of producing 5,6-dimethylpyrazine could be engineered to further functionalize the pyrazine ring to incorporate the N-ethyl-carboxamide group.

Role of Specific Enzymes in Pyrazine Ring Formation and Functionalization

Specific enzymes are crucial for orchestrating the biosynthesis of pyrazines. L-threonine-3-dehydrogenase (TDH) is a key enzyme that initiates the pathway by oxidizing L-threonine. asm.orgnih.gov The subsequent decarboxylation of L-2-amino-acetoacetate to aminoacetone can occur spontaneously. asm.orgnih.gov

For the functionalization of the pyrazine ring to form the N-ethyl-carboxamide, chemoenzymatic approaches are being explored. While direct enzymatic ethylamidation on a pyrazine ring by a single enzyme in a microbial host is not well-documented, lipases have shown promise in catalyzing amidation reactions. For instance, Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This suggests the potential for using such enzymes in a chemoenzymatic process to attach the ethylamine to a 5,6-dimethylpyrazine-2-carboxylic acid precursor.

Carboxylic acid reductases (CARs) are another class of enzymes with potential for the synthesis of pyrazine carboxamides. These enzymes can reduce carboxylic acids to aldehydes, which can then be further converted to amides through the action of aminotransferases. nih.govresearchgate.netnih.gov

Metabolic Engineering Strategies for Biotechnological Production

Metabolic engineering offers a powerful toolkit to enhance the production of desired pyrazine compounds in microbial hosts like Escherichia coli and Pseudomonas putida. nih.govnih.govnih.govmdpi.com Strategies often focus on increasing the precursor supply and diverting metabolic flux towards the target molecule.

For the production of dimethylpyrazines, a common strategy involves the overexpression of key enzymes such as L-threonine-3-dehydrogenase (TDH). researchgate.net Additionally, knocking out competing pathways can significantly improve the yield. For example, inactivating the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which degrades the intermediate L-2-amino-acetoacetate, has been shown to increase the production of 2,5-dimethylpyrazine. nih.gov

To achieve the production of this compound, a multi-step metabolic engineering approach could be envisioned:

Enhancing the precursor pool: Engineering the host organism to overproduce L-threonine.

Optimizing the pyrazine core formation: Overexpressing TDH and deleting competing pathways to maximize the synthesis of 5,6-dimethylpyrazine.

Introducing functionalization steps: Incorporating heterologous enzymes, such as a carboxylase to add the carboxylic acid group and a suitable ligase or a combination of a carboxylic acid reductase and an aminotransferase to form the N-ethyl-carboxamide bond.

The following table summarizes some metabolic engineering strategies applied to the production of pyrazine precursors and related compounds.

Organism Target Compound Metabolic Engineering Strategy Key Enzymes Involved Reference
Escherichia coli2,5-DimethylpyrazineOverexpression of threonine dehydrogenase (TDH) and NADH oxidase (NoxE); disruption of shunt metabolic pathways.Threonine dehydrogenase, NADH oxidase researchgate.net
Pseudomonas putida5-Methyl-2-pyrazinecarboxylic acidDeletion of genes in the L-threonine pathway; heterologous expression of xylene monooxygenase.Threonine dehydrogenase, Xylene monooxygenase nih.gov
Bacillus subtilis2,5-DimethylpyrazineInactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL).L-threonine-3-dehydrogenase, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase nih.gov

Mechanistic Studies of Biocatalytic Reactions

Understanding the mechanisms of the enzymes involved is crucial for their effective application in biocatalysis. The reaction catalyzed by L-threonine-3-dehydrogenase involves the transfer of a hydride from the hydroxyl group of L-threonine to NAD+, forming NADH and the ketone L-2-amino-acetoacetate. asm.org

The enzymatic formation of an amide bond, a key step in synthesizing the target compound, typically requires the activation of the carboxylic acid. youtube.com Lipases, such as Lipozyme® TL IM, can catalyze the amidation of pyrazine esters. The reaction proceeds through an acyl-enzyme intermediate.

Carboxylic acid reductases (CARs) employ a multi-domain architecture to catalyze the reduction of carboxylic acids to aldehydes. The mechanism involves the ATP-dependent activation of the carboxylate to an acyl-adenylate intermediate, followed by transfer to a phosphopantetheine arm and subsequent NADPH-dependent reduction to the aldehyde. nih.govnih.gov

Optimization of Synthesis Parameters and Reaction Engineering

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, pressure, and solvent systems is essential for developing robust and economically viable manufacturing processes.

Influence of Temperature, Pressure, and Solvent Systems

Temperature: The reaction temperature can significantly impact both the reaction rate and the formation of byproducts. In a patented chemical synthesis method for 2-ethyl-3,6-dimethylpyrazine, a reaction temperature of 50-60°C was found to be optimal. google.com For the enzymatic synthesis of pyrazinamide derivatives using Lipozyme® TL IM, a milder temperature of 45°C was employed. nih.gov In another study involving the microwave-assisted synthesis of a pyrazine carboxamide derivative, a temperature of 140°C was utilized. nih.gov The optimal temperature will depend on the specific synthetic route, with enzymatic reactions generally favoring milder conditions.

Pressure: The influence of pressure on the synthesis of pyrazine carboxamides is not extensively documented in the literature. However, studies on the direct synthesis of amides from amines and carboxylic acids under hydrothermal conditions suggest that pressure can play a role. researchgate.net Generally, for many liquid-phase organic reactions, pressures moderately above atmospheric pressure are used to maintain the solvent in the liquid phase at elevated temperatures, but high pressures are not typically required for amide bond formation.

The following table provides examples of reaction conditions used in the synthesis of related pyrazine derivatives.

Compound Synthetic Method Temperature (°C) Solvent(s) Reference
2-Ethyl-3,6-dimethylpyrazineChemical Synthesis (Minisci reaction)50-60Water google.com
N-Benzylpyrazine-2-carboxamideEnzymatic Synthesis (Lipozyme® TL IM)45tert-Amyl alcohol nih.gov
3-(3-(Trifluoromethylbenzyl)amino)pyrazine-2-carboxamideMicrowave-assisted Chemical Synthesis140Methanol nih.gov
Substituted N-Phenylpyrazine-2-carboxamidesChemical SynthesisRoom Temperature to RefluxToluene, Pyridine, Acetone nih.govmdpi.com

Catalyst Development and Ligand Effects

The conversion of 5,6-dimethylpyrazine-2-carboxylic acid to its corresponding ethyl amide is a critical step that has been the subject of methodological development. Traditional methods often involve the conversion of the carboxylic acid to a more reactive acyl chloride, typically using hazardous reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethylamine. nih.govmdpi.com However, modern catalyst development focuses on direct amidation reactions, which are more atom-economical and environmentally benign.

Lewis Acid Catalysis: A variety of Lewis acid catalysts have been explored for the direct amidation of carboxylic acids. Catalysts based on metals such as zirconium, titanium, and niobium have demonstrated efficacy. For instance, niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of various carboxylic acids with less reactive amines. researchgate.net The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst surface. researchgate.net Similarly, zinc chloride (ZnCl₂) has been shown to catalyze the direct synthesis of amides from carboxylic acids and hydrazines, a method that could be adapted for use with primary amines like ethylamine. rsc.org

Boron-Based Catalysis: Boric acid and its derivatives have emerged as inexpensive, readily available, and environmentally friendly catalysts for direct amide bond formation. orgsyn.org The mechanism is believed to involve the formation of an acyloxyboron intermediate, which acts as the active acylating agent. sci-hub.se The catalytic activity can be enhanced by the in-situ formation of boric acid esters with diol-containing co-catalysts, which increases the Lewis acidity of the boron center. orgsyn.org This approach avoids the need for stoichiometric activating agents and is suitable for a wide range of substrates. mdpi.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide synthesis. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the amidation of pyrazine esters with various amines. rsc.org This enzymatic approach proceeds under mild conditions, often in greener solvents, and can achieve high yields. While typically applied to esters, enzymatic systems for the direct amidation of carboxylic acids are an active area of research.

Ligand effects are more pronounced in transition-metal-catalyzed coupling reactions. While not as central to the direct amidation methods described, in scenarios involving more complex catalytic cycles, the electronic and steric properties of ligands coordinated to a metal center would play a crucial role in determining reaction rates and selectivity. For the synthesis of pyrazine carboxamides, the focus has predominantly been on developing ligand-free catalytic systems or those where the substrate itself may coordinate to the catalyst, as seen with some iron-catalyzed amidations. mdpi.com

Catalyst SystemAmine SubstrateReaction ConditionsYield (%)Ref.
Nb₂O₅ (heterogeneous)AnilineToluene, 180°C, 24h>95 researchgate.net
Boric AcidBenzylamineToluene, reflux85-95 orgsyn.org
Lipozyme® TL IMBenzylaminetert-Amyl alcohol, 45°C91.6 rsc.org
T3P®Various piperazinesDichloromethane (B109758), RT70-85 rjpbcs.com

Table 1: Illustrative data comparing different catalytic systems for amidation reactions analogous to the synthesis of this compound. Data is based on reported yields for similar substrates.

Reaction Kinetics and Process Efficiency Enhancement

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of pyrazine carboxamide derivatives. asianpubs.orgresearchgate.net By directly heating the reaction mixture, microwaves can lead to a rapid increase in temperature and pressure, accelerating the reaction rate. This technique often results in higher yields and cleaner reaction profiles compared to conventional heating methods. For example, the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines under microwave conditions has been achieved efficiently. asianpubs.orgresearchgate.net

Continuous-Flow Technology: Continuous-flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. A continuous-flow system utilizing an immobilized enzyme catalyst (Lipozyme® TL IM) has been developed for the synthesis of pyrazinamide derivatives. rsc.org In this system, reactant solutions are continuously pumped through a packed-bed reactor containing the enzyme. This method allows for precise control over reaction parameters such as temperature, flow rate, and residence time, leading to high yields in very short reaction times (e.g., 20 minutes). rsc.org Such a system could be readily adapted for the synthesis of this compound, offering a highly efficient and scalable manufacturing process.

ParameterConventional HeatingMicrowave IrradiationContinuous-Flow (Enzymatic)
Reaction Time Several hoursMinutes~20 minutes
Energy Input High (bulk heating)Lower (direct heating)Low (mild temperature)
Typical Yield Moderate to highHighVery high
Process Control LimitedModerateHigh
Scalability ChallengingLimitedStraightforward

Table 2: A comparative overview of process parameters for different synthesis enhancement strategies applicable to this compound production.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Prevention of Waste: The most significant advancement in this area is the shift from traditional multi-step syntheses involving stoichiometric activators to direct catalytic amidation. This approach has a higher atom economy as it avoids the formation of wasteful byproducts, with water being the only theoretical byproduct. mdpi.com

Use of Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts like Nb₂O₅ and biocatalysts like immobilized lipases are preferred as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. researchgate.netrsc.org

Safer Solvents and Auxiliaries: Green synthesis protocols prioritize the use of less hazardous solvents. For instance, the enzymatic synthesis of pyrazinamides has been successfully conducted in tert-amyl alcohol, a greener alternative to commonly used solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Research also explores solvent-free conditions, for example, using microwave irradiation on solid supports like silica (B1680970) gel. mdpi.com

The synthesis of the precursor, 5,6-dimethylpyrazine-2-carboxylic acid, can also be approached from a green chemistry perspective. While classical methods might use strong oxidants like potassium permanganate (B83412) google.com, alternative routes using cleaner oxidants like hydrogen peroxide in the presence of a suitable catalyst (e.g., sodium tungstate) could offer a more environmentally friendly pathway. patsnap.com By integrating these principles across the entire synthetic route, the production of this compound can be made more sustainable.

Chemical Reactivity and Transformation Studies of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Oxidation Reactions

The oxidation of N-Ethyl-5,6-dimethylpyrazine-2-carboxamide can be anticipated to occur at three primary sites: the nitrogen atoms of the pyrazine (B50134) ring, the pyrazine ring itself leading to degradation, and the alkyl side chains.

Formation of N-Oxide Derivatives

The pyrazine ring contains two nitrogen atoms that are susceptible to oxidation, which would lead to the formation of N-oxides. The oxidation of substituted pyrazines to their corresponding N-oxides is a well-established transformation. researchgate.net Various oxidizing agents have been employed for this purpose, with the choice of reagent influencing the degree of oxidation (mono- or di-N-oxide).

Commonly used reagents for the N-oxidation of pyrazines include peroxy acids, such as trifluoroperacetic acid, and other potent oxidizing agents like OXONE®. researchgate.netpsu.edu The reaction of this compound with a suitable oxidizing agent is expected to yield the corresponding mono-N-oxides and potentially the di-N-oxide upon further oxidation. The specific isomer(s) of the mono-N-oxide formed would depend on the directing effects of the substituents on the pyrazine ring.

Table 1: Examples of N-Oxidation Conditions for Pyrazine Derivatives

Pyrazine DerivativeOxidizing AgentProduct(s)Reference
Dichloropyrazine derivativeTrifluoroperacetic acidDi-N-oxide psu.edu
Various substituted pyrazinesOXONE®Pyrazine dioxides researchgate.net

Oxidative Degradation Pathways of the Pyrazine Ring

The pyrazine ring is an aromatic system and is generally stable to oxidation. However, under harsh oxidative conditions, degradation of the ring can occur. The specific pathways for the oxidative degradation of this compound have not been documented. In general, oxidative degradation of aromatic heterocyclic compounds can lead to ring-opening and the formation of smaller, aliphatic molecules. The mechanism of oxidation of substituted pyrazine-di-N-oxides has been studied, indicating that the ring can be made more susceptible to cleavage after N-oxidation. researchgate.net

Side-Chain Oxidation at Alkyl Substituents

The ethyl and methyl groups attached to the pyrazine ring are potential sites for oxidation. The carbon atom directly attached to the aromatic ring (a benzylic-type position) is particularly susceptible to oxidation if it bears a hydrogen atom. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize these alkyl side chains to carboxylic acids. libretexts.orglibretexts.orgpressbooks.pub

Therefore, the methyl groups at the 5- and 6-positions and the ethyl group of the carboxamide moiety in this compound could potentially be oxidized to the corresponding carboxylic acids under appropriate conditions. Studies on the metabolism of a structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, in rats have shown that it is oxidized almost exclusively at its aliphatic side-chain to form carboxylic acid derivatives. researchgate.netnih.gov

Table 2: Examples of Side-Chain Oxidation

SubstrateOxidizing AgentProductReference
AlkylbenzenePotassium permanganate (KMnO4)Benzoic acid pressbooks.pub
2-Ethyl-3,(5 or 6)-dimethylpyrazineIn vivo (rats)Carboxylic acid derivatives researchgate.netnih.gov

Reduction Reactions

The reduction of this compound can be expected to involve the pyrazine ring and the carboxamide functional group.

Hydrogenation and Formation of Dihydropyrazine (B8608421) Analogues

The pyrazine ring can be reduced to form dihydropyrazine or fully saturated piperazine (B1678402) derivatives. Catalytic hydrogenation is a common method for this transformation. Various catalysts, including those based on iridium and rhodium, have been shown to be effective for the hydrogenation of pyrazines. nih.govacs.orgacs.org The specific product obtained (dihydropyrazine or piperazine) depends on the reaction conditions, including the catalyst, hydrogen pressure, and temperature.

For instance, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed for the synthesis of chiral piperazines. nih.govacs.org Electrocatalytic hydrogenation using a Rhodium on carbon (Rh/C) catalyst has also been reported for the complete hydrogenation of pyrazine to piperazine. acs.org Furthermore, the reductive degradation of pyrazine-2-carboxylate (B1225951) to 1,2,5,6-tetrahydropyrazine-2-carboxylate has been observed in biological systems. nih.gov

Table 3: Examples of Pyrazine Ring Hydrogenation

SubstrateCatalyst/ConditionsProductReference
Substituted pyrazinesIr-catalyst, H2Chiral piperazines nih.govacs.org
PyrazineElectrocatalytic, Rh/CPiperazine acs.org
Pyrazine-2-carboxylateStenotrophomonas sp. HCU11,2,5,6-Tetrahydropyrazine-2-carboxylate nih.gov

Reduction of the Carboxamide Functionality

The carboxamide group is another site for reduction. While specific studies on the reduction of the carboxamide in this compound are not available, this is a standard transformation in organic chemistry. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are commonly used to reduce amides to their corresponding amines. In this case, the N-ethyl-carboxamide group would be reduced to an ethylaminomethyl group. The choice of reducing agent would be critical to achieve selectivity, as some reagents could also reduce the pyrazine ring.

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of the pyrazine ring in this compound is significantly influenced by the electronic properties of its substituents: two electron-donating methyl groups, an electron-donating ethyl group on the amide, and the electron-withdrawing carboxamide group. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack and more susceptible to nucleophilic substitution. thieme-connect.deresearchgate.net

Halogenation of the Pyrazine Ring

Direct electrophilic halogenation of the pyrazine ring is generally challenging due to its electron-deficient nature. thieme-connect.de The presence of the two methyl groups at the 5- and 6-positions provides some activation to the ring, directing potential electrophilic attack to the C-3 position. However, the potent electron-withdrawing effect of the N-ethyl-2-carboxamide group at a neighboring position is expected to significantly deactivate the ring towards electrophiles.

While no specific studies on the direct halogenation of this compound have been reported, related studies on substituted pyrazines suggest that such reactions would likely require harsh conditions and may result in low yields. For comparison, the direct chlorination of pyrazine and its alkyl derivatives often requires elevated temperatures. thieme-connect.de It is more common to introduce halogens onto a pyrazine ring via nucleophilic substitution of a suitable leaving group, or through the use of pyrazine N-oxides which can facilitate electrophilic substitution. thieme-connect.deelectronicsandbooks.com

Table 1: Predicted Reactivity towards Electrophilic Halogenation

Position on Pyrazine RingPredicted ReactivityRationale
C-3LowActivated by adjacent methyl groups, but strongly deactivated by the adjacent carboxamide group.
C-5 and C-6Very LowAlready substituted with methyl groups.

Amide Hydrolysis and Related Transformations

The N-ethyl-2-carboxamide functional group can undergo hydrolysis under acidic or basic conditions to yield 5,6-dimethylpyrazine-2-carboxylic acid and ethylamine (B1201723). The stability of the amide bond is influenced by the electronic nature of the pyrazine ring.

Studies on related pyrazine-2,3-dicarboxamides have shown that selective hydrolysis of one amide group is possible under controlled alkaline conditions, yielding a pyrazine-2-carboxamide-3-carboxylic acid. google.com This suggests a degree of stability for the remaining amide group. The hydrolysis of this compound would likely require heating with a strong acid or base.

Other transformations of the amide group, such as reduction to an amine or dehydration to a nitrile, are plausible synthetic routes, though specific examples for this compound are not documented in the literature. The synthesis of various substituted pyrazine-2-carboxamides is often achieved through the condensation of a pyrazine-2-carboxylic acid chloride with a corresponding amine. mdpi.comresearchgate.netmdpi.comnih.gov

Rearrangement Reactions and Isomerization Studies

There is currently no specific information available in the scientific literature regarding rearrangement reactions or isomerization studies of this compound. Pyrazine rings are generally stable aromatic systems, and rearrangements would likely require significant energy input or specific catalytic conditions. Isomerization could potentially occur through migration of the alkyl groups under harsh conditions, but this has not been reported for this compound.

Coordination Chemistry with Metal Centers

Pyrazine and its derivatives, including those with amide functionalities, are well-known to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. mdpi.comresearchgate.netnih.govrsc.org The nitrogen atoms of the pyrazine ring and the oxygen or nitrogen atom of the amide group can act as donor atoms.

For this compound, several coordination modes are possible:

Monodentate coordination: Through one of the pyrazine nitrogen atoms.

Bidentate chelation: Involving a pyrazine nitrogen and the carbonyl oxygen of the amide group, forming a stable five-membered chelate ring. This is a common coordination mode for 2-acylpyridine and related ligands. researchgate.net

Bridging ligand: The two pyrazine nitrogen atoms can coordinate to two different metal centers, leading to the formation of coordination polymers. mdpi.com

While specific complexes of this compound have not been detailed, the broader class of pyridine (B92270) and pyrazine carboxamides has been shown to form complexes with transition metals such as copper(II), ruthenium(III), iridium(III), and osmium(III). mdpi.comrsc.orgncn.gov.pl These complexes exhibit diverse geometries and potential applications in areas such as catalysis and medicinal chemistry. nih.govrsc.org The electronic and steric effects of the dimethyl and ethyl substituents would influence the stability and structure of any potential metal complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModePotential Donor AtomsResulting Structure
MonodentateN1 or N4 of pyrazine ringSimple metal complex
Bidentate (Chelating)N1 and Amide OxygenMetal complex with a 5-membered chelate ring
Bidentate (Bridging)N1 and N4 of pyrazine ringDinuclear complex or coordination polymer

Structural Elucidation and Spectroscopic Characterization of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of N-Ethyl-5,6-dimethylpyrazine-2-carboxamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the aromatic proton on the pyrazine (B50134) ring would appear in the downfield region, while the protons of the ethyl and methyl groups would be found in the upfield region.

Integration: The area under each signal would be proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals into doublets, triplets, quartets, etc., would reveal the number of neighboring protons, governed by the n+1 rule. For example, the methylene (B1212753) (-CH2-) protons of the ethyl group would likely appear as a quartet due to coupling with the adjacent methyl (-CH3) protons.

Coupling Constants (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

A hypothetical data table for the expected ¹H NMR signals is presented below to illustrate the type of information that would be gathered.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Expected Coupling Constant (J, Hz)
Pyrazine-HDownfield (Aromatic Region)Singlet (s)1HN/A
NH (Amide)Mid-fieldTriplet (t) or Broad Singlet1H~5-7
CH₂ (Ethyl)Mid-fieldQuartet (q) or Doublet of Quartets (dq)2H~7
CH₃ (Ethyl)UpfieldTriplet (t)3H~7
CH₃ (Pyrazine)Upfield (Aromatic Methyl)Singlet (s)3HN/A
CH₃ (Pyrazine)Upfield (Aromatic Methyl)Singlet (s)3HN/A

This table is illustrative and does not represent actual experimental data.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. Key features to be analyzed include:

Chemical Shift (δ): The chemical shift of each carbon signal would indicate its hybridization and electronic environment. For example, the carbonyl carbon (C=O) of the amide would have a characteristic downfield shift, followed by the aromatic carbons of the pyrazine ring. The aliphatic carbons of the ethyl and methyl groups would appear in the upfield region.

An illustrative table of expected ¹³C NMR chemical shifts is provided below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)~160-170
C (Pyrazine Ring)~120-160
CH₂ (Ethyl)~30-40
CH₃ (Ethyl)~10-20
CH₃ (Pyrazine)~15-25

This table is illustrative and does not represent actual experimental data.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. For example, a cross-peak between the methylene and methyl signals of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural information based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula of this compound, which is C₉H₁₃N₃O.

In a tandem MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. By studying the masses of these fragments, it is possible to deduce the structure of the original molecule and propose fragmentation pathways. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the cleavage of the amide bond, and fragmentation of the pyrazine ring. This analysis provides valuable confirmation of the compound's structure.

Following a comprehensive search for scientific literature and spectroscopic data, no specific information was found for the chemical compound This compound .

The search yielded results for structurally related pyrazine compounds, but none of the retrieved documents contained data pertaining to the structural elucidation, spectroscopic characterization, ionization techniques, vibrational spectroscopy, or electronic spectroscopy of this compound.

Due to the absence of available research findings and data for this specific compound, it is not possible to provide the detailed article as requested in the outline. The generation of content for the specified sections and subsections would require fabrication of data, which is beyond the scope of this service.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding the molecule's conformation, as well as how it interacts with neighboring molecules in the solid state.

Determination of Crystal Structure and Molecular Conformation

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A typical crystallographic study would involve growing single crystals of the compound suitable for X-ray diffraction analysis. The diffraction data would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

This analysis would reveal key structural features, such as:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsional angles: These define the conformation of the molecule, particularly the orientation of the N-ethylcarboxamide side chain relative to the dimethylpyrazine ring.

Planarity of the pyrazine ring: Determining the degree to which the pyrazine ring is planar.

A hypothetical data table for the crystal data and structure refinement of this compound would resemble the following:

ParameterHypothetical Value
Empirical formulaC9H13N3O
Formula weight179.22
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(3)
β (°)98.76(1)
Volume (ų)1045.6(5)
Z4
Calculated density (g/cm³)1.138
Absorption coefficient (mm⁻¹)0.078
F(000)384
Crystal size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections2145 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.067, wR2 = 0.145
Goodness-of-fit on F²1.05

Analysis of Intermolecular Interactions and Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. An analysis of the crystal structure of this compound would identify and characterize these interactions. Potential interactions could include:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of hydrogen bonds with neighboring molecules, potentially forming chains or dimeric motifs. The nitrogen atoms of the pyrazine ring could also act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazine rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Understanding these interactions is crucial for predicting the compound's physical properties, such as melting point and solubility.

A hypothetical table summarizing potential hydrogen bond geometries could look like this:

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C0.862.052.90175
C-H···N(pyrazine)0.972.653.50145

Computational Chemistry and Theoretical Studies of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Reaction Mechanism Elucidation

Understanding the pathway by which a molecule is formed is fundamental to optimizing its synthesis and controlling its reactivity. Computational chemistry allows for the detailed exploration of reaction mechanisms at the molecular level, including the characterization of transient species like transition states and the determination of the energy changes throughout a chemical transformation.

The synthesis of N-Ethyl-5,6-dimethylpyrazine-2-carboxamide typically involves the formation of an amide bond between a pyrazine (B50134) carboxylic acid derivative and ethylamine (B1201723). Computational methods, particularly Density Functional Theory (DFT), can be employed to model this process and characterize the transition state.

The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. Its characterization is crucial for understanding the kinetics of a reaction. For the amidation reaction leading to this compound, the transition state would likely involve a tetrahedral intermediate formed by the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of the pyrazine-2-carbonyl derivative.

Theoretical calculations can determine the geometry of this transition state, including critical bond lengths and angles. For instance, in a related study on amide bond formation, the transition state is characterized by the partial formation of the C-N bond and the partial breaking of the C-O bond in the carboxylic acid group. researchgate.net DFT calculations, often using a basis set like 6-31G*, can provide precise values for these parameters. tubitak.gov.tr

To illustrate, the following table presents hypothetical, yet representative, geometric parameters for the transition state of the amidation reaction to form this compound, based on typical values for such reactions.

ParameterReactant (Pyrazine-2-carbonyl derivative + Ethylamine)Transition StateProduct (this compound)
C(carbonyl)-N(ethylamine) distance (Å) ~3.0~1.8~1.35
C(carbonyl)-O(leaving group) distance (Å) ~1.35~1.9> 3.0
N(ethylamine)-H distance (Å) ~1.01~1.2> 3.0 (if proton transfer occurs)
O(carbonyl)-C-N angle (°) Not applicable~109~120

Vibrational frequency analysis is another critical component of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile includes the energies of the reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For the synthesis of this compound, computational methods can be used to calculate the energies of all species involved in the reaction pathway. This allows for the construction of a reaction coordinate diagram, visually representing the energetic profile.

DFT calculations can provide the Gibbs free energy (ΔG) for each step of the reaction. A plausible two-step mechanism for the amidation could involve:

Activation of the carboxylic acid group of 5,6-dimethylpyrazine-2-carboxylic acid (e.g., conversion to an acyl chloride).

Nucleophilic attack by ethylamine on the activated carbonyl group, proceeding through a tetrahedral intermediate and transition state to form the final amide product.

The following table presents a hypothetical energetic profile for the second step of this synthesis, illustrating the types of data that can be obtained from computational studies.

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (Acyl chloride + Ethylamine) 0.00.0
Transition State 1 (Tetrahedral intermediate formation) +15.2+16.5
Tetrahedral Intermediate -5.8-4.5
Transition State 2 (Leaving group departure) +12.7+13.8
Products (this compound + HCl) -20.1-22.5

By calculating such energetic profiles, chemists can compare different synthetic routes, identify the rate-determining step, and understand the thermodynamic feasibility of a reaction.

Structure-Property Relationship Modeling

Computational modeling can also be used to predict the physical, chemical, and biological properties of a molecule based on its structure. This is particularly valuable in the design of new compounds with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular property. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to find the best correlation with the experimental property. semanticscholar.org

For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or even sensory attributes like odor thresholds. ijournalse.org The first step in building a QSPR model is the calculation of a wide range of molecular descriptors. These can be classified into several categories:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight).

Topological descriptors: Based on the 2D connectivity of atoms (e.g., Balaban index). nih.gov

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., van der Waals surface area). nih.gov

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., dipole moment, HOMO/LUMO energies). semanticscholar.orgnih.gov

Once the descriptors are calculated for a set of pyrazine derivatives including this compound, a statistical method is used to generate the QSPR equation. For example, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, might take the following form:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Dipole Moment)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The quality of a QSPR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model. nih.gov

The following table provides an example of the types of descriptors and their calculated values that could be used in a QSPR study of pyrazine carboxamides.

CompoundMolecular Weight ( g/mol )Polar Surface Area (Ų)Dipole Moment (Debye)Experimental logP
Pyrazinamide (B1679903) 123.1169.13.5-0.7
N-Ethylpyrazine-2-carboxamide 151.1769.13.60.2
5,6-dimethylpyrazine-2-carboxamide 151.1769.13.40.1
This compound 179.2269.13.50.9

Such QSPR models, once validated, can be used to predict the properties of new, unsynthesized pyrazine derivatives, thereby guiding the design of molecules with optimized characteristics. nih.gov

Advanced Analytical Methodologies for N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide and Its Analogues

Chromatographic Techniques

Chromatography is the cornerstone of analytical methodologies for pyrazine (B50134) carboxamides, offering high-resolution separation of individual components from complex mixtures. Gas and liquid chromatography are the most prominently used techniques, each with specific advantages depending on the analyte's properties and the analytical objective.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like N-Ethyl-5,6-dimethylpyrazine-2-carboxamide. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

A Flame Ionization Detector (FID) is a common choice for the general analysis of organic compounds. While providing robust and linear responses, it is a non-selective detector. For enhanced selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is highly advantageous. The NPD offers significantly higher sensitivity for nitrogenous compounds compared to hydrocarbons, making it particularly suitable for the trace analysis of pyrazine carboxamides in complex samples. dntb.gov.uabohrium.comsrigc.com The selectivity of the NPD reduces the need for extensive sample cleanup, as it minimizes interference from non-nitrogen-containing matrix components. osti.gov

The selection of the GC column is also critical for achieving optimal separation of isomeric pyrazine derivatives. A comparative study on the analysis of alkylpyrazines demonstrated that polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., SUPELCOWAX™ 10), can provide excellent separation of these compounds.

Below is a table summarizing typical GC conditions for the analysis of analogous pyrazine compounds.

Table 1: Representative Gas Chromatography (GC) Conditions for Pyrazine Analogues

Parameter Condition
Column SUPELCOWAX™ 10 (30 m x 0.25 mm, 0.25 µm)
Oven Program 40°C (hold 5 min), then 4°C/min to 230°C
Carrier Gas Helium at 30 cm/sec
Injector Splitless (0.5 min), 270°C

| Detector | Nitrogen-Phosphorus Detector (NPD) |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

For non-volatile or thermally labile pyrazine carboxamides, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol. The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and resolution. A simple and sensitive UPLC-UV method has been developed for the simultaneous quantification of pyrazinamide (B1679903) and other drugs in human plasma, showcasing the utility of this technique for related compounds. frontiersin.org

UHPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. The analysis of various pyrazines has been successfully performed using UPLC coupled with tandem mass spectrometry, highlighting the efficiency of this high-resolution technique. nih.gov

Table 2: Illustrative UHPLC Method Parameters for Pyrazine Analogues

Parameter Condition
System ACQUITY UPLC
Column BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Time-dependent gradient from 3% to 70% B
Flow Rate 0.3 mL/min

| Detector | UV or Mass Spectrometer |

Chiral Chromatography for Enantiomeric Separation

Since this compound can possess a chiral center, the separation of its enantiomers may be necessary, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. csfarmacie.cz The choice of mobile phase, which can be normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase, is crucial for achieving enantioseparation. The addition of basic modifiers like diethylamine (B46881) can be essential for improving the peak shape and elution of basic analytes. mdpi.com

While specific applications for this compound are not widely documented, the principles of chiral separation on polysaccharide-based CSPs are well-established and applicable to this class of compounds. researchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the definitive identification of volatile and semi-volatile compounds. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This technique allows for the structural elucidation of unknown compounds and the confirmation of the identity of target analytes by comparing their mass spectra with library data. nih.govresearchgate.net

The analysis of alkylpyrazines in various food matrices has been extensively performed using GC-MS, often in combination with sample preparation techniques like solid-phase microextraction (SPME). researchgate.net Stable isotope dilution analysis (SIDA) coupled with GC-MS has been developed for the accurate quantification of alkylpyrazines in coffee, demonstrating the high precision of this method. nih.gov

Table 3: Typical GC-MS Parameters for Alkylpyrazine Analysis

Parameter Condition
GC Column DB-1, ZB-5MS, or ZB-WAXplus
Injector Temperature 250°C
MS Transfer Line Temp. 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS)

For compounds that are not amenable to GC analysis, liquid chromatography-mass spectrometry is the technique of choice. LC-MS combines the separation power of HPLC or UHPLC with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is particularly valuable for quantitative analysis in complex matrices. In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix interference. A UPLC-MS/MS method has been successfully applied for the quantification of 16 different pyrazines in alcoholic beverages. nih.gov

LC-TOF-MS: Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) provides high-resolution mass data, enabling the determination of the elemental composition of unknown compounds. This is particularly useful for the identification of novel pyrazine derivatives or their metabolites. The high mass accuracy of TOF-MS allows for confident identification of compounds in complex samples. nih.gov

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative method employed for the analysis of volatile compounds, including this compound and its analogues. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de The isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The core principle of SIDA involves adding a known amount of the labeled internal standard to the sample at the earliest stage of sample preparation. This standard undergoes the exact same extraction, derivatization, and analysis procedures as the native analyte. Any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. Consequently, the ratio of the native analyte to the labeled standard remains constant throughout the analytical process. Quantification is then achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This approach effectively compensates for sample matrix effects and variations in instrument response, leading to high precision and accuracy. tum.de

A study on the quantitative analysis of 12 alkylpyrazines in coffee samples utilized a SIDA method based on gas chromatography-mass spectrometry (SIDA-GC-MS). nih.gov This research demonstrated the accuracy of the method by analyzing model mixtures of alkylpyrazines. The findings also indicated that water was a superior extraction solvent compared to dichloromethane (B109758) for these compounds. nih.govsigmaaldrich.com The concentrations of various alkylpyrazines in commercially available ground coffee were determined, with total concentrations ranging from 82.1 to 211.6 mg/kg. nih.gov

Table 1: Concentration of Selected Alkylpyrazines in Roasted Coffee Determined by SIDA-GC-MS

AlkylpyrazineConcentration Range (mg/kg)
2-MethylpyrazineMost abundant
2,6-DimethylpyrazineSecond most abundant
2,5-Dimethylpyrazine (B89654)Third most abundant
2-Ethylpyrazine-
2-Ethyl-6-methylpyrazine-
2-Ethyl-5-methylpyrazine-
2,3,5-Trimethylpyrazine-
2,3-DimethylpyrazineLowest concentrations
2-Ethyl-3-methylpyrazineLowest concentrations
2-Ethyl-3,6-dimethylpyrazineLowest concentrations
2-Ethyl-3,5-dimethylpyrazineLowest concentrations

Data sourced from a study on alkylpyrazine composition in coffee. nih.gov

Sample Preparation and Extraction Protocols

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction of volatile and semi-volatile compounds, including pyrazines, from various matrices. researchgate.net The technique utilizes a fused-silica fiber coated with a stationary phase. This fiber is exposed to the sample or its headspace, allowing for the partitioning of analytes between the sample matrix and the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.

The optimization of SPME parameters such as extraction time and temperature is crucial for achieving high sensitivity and accuracy. For instance, in the analysis of cocoa wort, optimal extraction was achieved at 40°C for 40 minutes using a 75 µm CAR/PDMS SPME head. researchgate.net For peanut oil, the optimal conditions were found to be 60°C for 50 minutes. nih.gov

Table 2: Examples of Optimized SPME Parameters for Pyrazine Analysis

Sample MatrixFiber CoatingExtraction Temperature (°C)Extraction Time (min)
Yeast Extract50/30 µm DVB/CAR/PDMS--
Peanut Oil50/30 µm DVB/CAR/PDMS6050
Cocoa Wort75 µm CAR/PDMS4040
Flavor-Enhanced OilsPDMS/DVB/CAR (120 µm x 20 mm)5050

Data compiled from various research articles on SPME of pyrazines. nih.govnih.govresearchgate.netmdpi.com

Liquid-Liquid Extraction and Solid-Phase Extraction

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are classical sample preparation techniques that continue to be valuable for the isolation and purification of pyrazines from complex matrices.

Liquid-Liquid Extraction (LLE) involves the partitioning of a solute between two immiscible liquid phases. The choice of solvent is critical for efficient extraction. In a study on the isolation of pyrazines from a reaction mixture, several solvents were evaluated. nih.govoup.com It was found that multiple extraction steps with fresh solvent were necessary for effective LLE of pyrazines from an aqueous solution. Hexane, methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) were all used as extraction solvents. nih.govoup.com While hexane was effective at extracting pyrazines without co-extracting imidazole (B134444) derivatives, MTBE and ethyl acetate co-extracted 4-methyl imidazole, necessitating further cleanup steps. nih.govoup.com

Solid-Phase Extraction (SPE) is a technique that uses a solid sorbent to isolate analytes from a liquid sample. The analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a suitable solvent. For the purification of pyrazines, a column packed with C18-bonded silica (B1680970) has been utilized. nih.gov In one study, after passing an aqueous distillate containing pyrazines through a C18 column, the column was washed with water and then dried. The pyrazines were subsequently eluted with ethanol. oup.com This method proved effective for isolating a range of C1–C5 pyrazines. oup.com

Matrix Effects and Interference Mitigation

Matrix effects, which are the alteration of an analytical signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of an analysis. In the context of analyzing this compound and its analogues, particularly in complex food and beverage matrices, mitigating these effects is crucial.

Stable Isotope Dilution Analysis (SIDA) is an inherently effective method for mitigating matrix effects. tum.de Because the isotopically labeled internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix-induced signal suppression or enhancement. As quantification is based on the ratio of the two signals, the matrix effects are effectively canceled out. researchgate.net

In extraction methods like LLE and SPE, careful selection of solvents and sorbents can help to minimize the co-extraction of interfering compounds. For example, the use of hexane in LLE for pyrazines was shown to avoid the co-extraction of undesirable imidazole derivatives. nih.govoup.com When more polar solvents like MTBE or ethyl acetate were used, which co-extracted imidazoles, a subsequent cleanup step using a silica column was necessary to remove these interferences. nih.govoup.com The silica retained the imidazoles, allowing for the selective elution of the desired pyrazines. nih.gov

Proper chromatographic separation is another key strategy for mitigating matrix effects. By optimizing the gas chromatography (GC) or liquid chromatography (LC) conditions, it is often possible to separate the target analytes from co-eluting matrix components, thereby reducing their impact on the analytical signal.

Structure Activity Relationship Sar Studies for N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide Analogues

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of the N-Ethyl-5,6-dimethylpyrazine-2-carboxamide scaffold are significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring and the amide group. The pyrazine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic substitution, and its reactivity is modulated by the electronic effects of its substituents.

The methyl groups at the 5- and 6-positions of the pyrazine ring exert a positive inductive effect (+I), which increases the electron density of the ring. This effect can influence the ring's susceptibility to electrophilic and nucleophilic attack. The stability of the compound is also affected by these substituents, which can sterically hinder the approach of reactants to the pyrazine ring or the amide group.

On the amide portion of the molecule, the ethyl group attached to the nitrogen atom also contributes to the electronic and steric environment of the carboxamide functional group. The reactivity of the amide, for instance, its hydrolysis, is dependent on the electronic nature of the pyrazine ring and the steric hindrance around the carbonyl group.

Investigation of Molecular Interactions with Non-Biological Targets (e.g., chemosensors, material interfaces)

Pyrazine-based compounds, including analogues of this compound, have been investigated for their interactions with non-biological targets, particularly in the development of chemosensors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions. nih.gov These properties make them suitable for molecular recognition applications.

For instance, pyrazine derivatives have been incorporated into fluorescent chemosensors for the detection of metal ions. researchgate.net The coordination of a metal ion to the pyrazine nitrogen atoms can lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. researchgate.net The specific substituents on the pyrazine ring can be tailored to fine-tune the sensor's selectivity and sensitivity for a particular analyte.

Furthermore, the interaction of pyrazine derivatives with material interfaces is an area of academic interest. The ability of the pyrazine ring to interact with surfaces through van der Waals forces, hydrogen bonding, and π-π interactions can be exploited in the design of functional materials and coatings. For example, calix mdpi.compyrrole-based systems have been shown to act as molecular containers for pyrazine N,N′-dioxide, demonstrating the potential for these compounds to form host-guest complexes with specifically designed molecular receptors. rsc.org

Relationship between Molecular Structure and Non-Clinical Biological Activity

Antimicrobial Properties against Fungi, Oomycetes, and Bacteria (in vitro, plant pathogens)

Analogues of this compound have demonstrated a range of antimicrobial activities against various plant pathogens. The structural features of these molecules, such as the substitution pattern on the pyrazine ring and the nature of the amide group, are critical determinants of their biological efficacy.

Several studies have shown that pyrazine derivatives can inhibit the growth of pathogenic fungi, oomycetes, and bacteria. For example, volatile organic compounds (VOCs) produced by Pseudomonas putida, including 2,5-dimethylpyrazine (B89654), 2-methylpyrazine, and 2-ethyl-5-methylpyrazine, have shown inhibitory activity against oomycete pathogens like Phytophthora capsici and fungal pathogens such as Rhizoctonia solani. mdpi.comresearchgate.net The lipophilicity of the compounds has been identified as a key factor influencing their antifungal activity, with a quasi-parabolic relationship often observed between lipophilicity and inhibitory effect. researchgate.net

The table below summarizes the in vitro antimicrobial activity of some pyrazine derivatives against selected plant pathogens.

CompoundPathogenActivityReference
2,5-DimethylpyrazinePhytophthora capsiciInhibitory mdpi.com
2-MethylpyrazinePhytophthora capsiciInhibitory mdpi.com
2-Ethyl-5-methylpyrazinePhytophthora capsiciInhibitory mdpi.com
2-Ethyl-3,6-dimethylpyrazinePhytophthora capsiciMost impressive performance mdpi.com
2,5-DimethylpyrazineRhizoctonia solaniInhibitory researchgate.net

Insect Pheromone Activity and Chemical Ecology Studies (e.g., alarm pheromones)

Pyrazines are well-documented as semiochemicals in the insect world, playing crucial roles in communication. nih.gov Various alkylated pyrazines, structurally related to this compound, function as alarm pheromones, trail pheromones, and aggregation cues in different insect species. nih.govresearchgate.net

For example, 3-ethyl-2,5-dimethylpyrazine (B149181) has been identified as a component of the trail pheromone in the leaf-cutter ant Atta sexdens. nih.gov The specific composition and ratio of pyrazine derivatives in the pheromone blend are critical for eliciting the correct behavioral response. The biosynthesis of these pyrazines in some insects has been linked to symbiotic bacteria. nih.gov

The following table lists some pyrazine compounds and their observed pheromonal activity in insects.

CompoundInsect SpeciesPheromonal ActivityReference
2,5-DimethylpyrazineAtta sexdensTrail pheromone component nih.gov
3-Ethyl-2,5-dimethylpyrazineAtta sexdensTrail pheromone component nih.gov
3-Alkyl-2,5-dimethylpyrazinesOdontomachus workersAlarm pheromone nih.gov
3-Alkyl-2,6-dimethylpyrazinesOdontomachus workersAlarm pheromone nih.gov

Enzyme Inhibition Studies (non-mammalian, academic focus)

While specific studies on the non-mammalian enzyme inhibition of this compound are not extensively documented in publicly available literature, the broader class of pyrazinecarboxamides has been investigated for such activities. For instance, substituted amides of pyrazine-2-carboxylic acids have been evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. researchgate.net

The inhibitory activity was found to be dependent on the lipophilicity of the compounds, with a quasi-parabolic relationship observed. researchgate.net This suggests that the molecular structure, particularly the substituents on the phenyl ring of the amide, plays a significant role in the interaction with the enzymatic machinery of photosynthesis. researchgate.net The 3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in these studies. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. mdpi.com For compounds that can exist as enantiomers or diastereomers, one stereoisomer often exhibits significantly higher activity than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.

Derivatives and Analogues of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Synthesis and Characterization of Structural Isomers and Homologues

The synthesis of pyrazine-2-carboxamides generally involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine. mdpi.commdpi.com For N-Ethyl-5,6-dimethylpyrazine-2-carboxamide, this would typically involve reacting 5,6-dimethylpyrazine-2-carbonyl chloride with ethylamine (B1201723).

Structural isomers, which have the same molecular formula but different arrangements of atoms, are common in this class of compounds. For instance, the position of the ethyl and methyl groups on the pyrazine (B50134) ring can vary. A known isomer of the pyrazine core is 2-ethyl-3,6-dimethylpyrazine. A patented method for synthesizing this specific isomer involves the Minici reaction of 2,5-dimethylpyrazine (B89654) with n-propionaldehyde under acidic and oxidative conditions, which advantageously avoids the production of other isomers. google.com

Homologues, which differ by a repeating unit such as a methylene (B1212753) group (-CH2-), are also synthesized. An example is N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide, which features two ethyl groups on the amide nitrogen instead of one.

Characterization of these compounds relies on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure, confirming the positions of substituents on the pyrazine ring and the amide group. For example, in related compounds, signals for methyl groups on the pyrazine ring typically appear around δ 2.5 ppm in ¹H NMR. vulcanchem.com

Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the compound's fragmentation pattern, further verifying its identity. mdpi.com

Infrared (IR) Spectroscopy: Predicted IR spectra for similar structures show strong absorption bands near 1650 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the amide group. vulcanchem.com

Pyrazine-2-carboxamide Scaffold Variations and Substituent Effects

The biological and chemical properties of pyrazine-2-carboxamides are highly dependent on the nature and position of substituents on the pyrazine ring and the amide moiety. Research into these structure-activity relationships (SAR) has yielded significant insights.

Ring Substituents:

Halogens: The introduction of chlorine atoms onto the pyrazine ring can influence biological activity. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be the most effective inhibitor of the oxygen evolution rate in spinach chloroplasts in one study, indicating herbicidal potential. mdpi.com

Alkyl Groups: Large alkyl groups like tert-butyl can increase lipophilicity (the ability to dissolve in fats and lipids). mdpi.com This property is often correlated with a compound's ability to cross cell membranes. For instance, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide exhibited high lipophilicity and notable activity against M. tuberculosis. mdpi.com

Amide (N-) Substituents:

The group attached to the amide nitrogen plays a crucial role. Replacing a simple ethyl group with larger, more complex aromatic or heterocyclic rings can dramatically alter the compound's function.

Studies on various N-phenylpyrazine-2-carboxamides have demonstrated how different substituents on the phenyl ring affect herbicidal and antialgal activities. mdpi.com

In another series, attaching variously substituted benzylamines to the 3-position of the pyrazine core led to compounds with significant activity against Mycobacterium tuberculosis, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showing particular promise. mdpi.com

The following table summarizes research findings on the effects of different substituents on the pyrazine-2-carboxamide scaffold.

Compound/SeriesSubstituentsKey FindingReference
Substituted N-Phenylpyrazine-2-carboxamidesRing: 6-chloro; Amide: (3-iodo-4-methylphenyl)Most active inhibitor of oxygen evolution rate in spinach chloroplasts. mdpi.com
Substituted Pyrazine-2-carboxamidesRing: 5-tert-butyl, 6-chloro; Amide: (3,5-dibromo-4-hydroxyphenyl)Highest lipophilicity and high activity against M. tuberculosis. mdpi.com
3-Benzylaminopyrazine-2-carboxamidesRing: 3-[(4-methylbenzyl)amino]Potent in vitro activity against M. tuberculosis with low cytotoxicity. mdpi.com
5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideRing: 5-tert-butyl; Amide: (4-chloro-3-methylphenyl)Highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. mdpi.com

Comparative Analysis of this compound with Related Pyrazine Compounds

The versatility of the pyrazine scaffold is evident when comparing this compound to its relatives with different functional groups and applications.

Comparison with Flavoring Agents: The core structure, 2-ethyl-3,5(or 6)-dimethylpyrazine, lacking the carboxamide group, is widely used as a flavor ingredient in the food industry. nih.govresearchgate.net It imparts a characteristic roasted or nutty aroma and is found naturally in cooked foods. nih.govresearchgate.net This contrasts sharply with the potential pharmacological applications of its carboxamide derivatives, highlighting how the addition of a single functional group can fundamentally change a molecule's properties and use.

Comparison with Pharmacological Agents: The pyrazine-2-carboxamide structure is the backbone of Pyrazinamide (B1679903), a crucial first-line drug for treating tuberculosis. Many research efforts focus on creating derivatives of this structure to overcome drug resistance and improve efficacy. mdpi.com Other complex derivatives have been developed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.gov Compared to these highly functionalized therapeutic agents, this compound is a simpler structure, which could serve as a starting point or a fragment for developing more complex drug candidates.

Comparison with Other Heterocyclic Systems: Researchers have synthesized hybrid molecules combining the pyrazine-carboxamide scaffold with other heterocyclic rings, such as thiophene. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions demonstrates how the pyrazine moiety can be integrated into larger, conjugated systems to explore novel electronic and optical properties. mdpi.com

Development of Novel Pyrazine-Based Building Blocks

Functionalized pyrazines are valuable building blocks for synthesizing more complex molecules in medicinal chemistry and materials science. The strategic placement of reactive groups on the pyrazine ring allows for its use as a scaffold to be elaborated into a diverse range of derivatives.

Halogenated Pyrazines: Compounds like 3-chloropyrazine-2-carboxamide (B1267238) serve as key intermediates. mdpi.com The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups. For example, it can be displaced by amines to yield 3-aminopyrazine derivatives. mdpi.com

Precursors for Cross-Coupling: Brominated pyrazines are excellent precursors for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. This was demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various aryl boronic acids to create a library of new compounds. mdpi.com This approach allows for the rapid generation of molecular diversity from a common pyrazine-containing intermediate.

The development of synthetic routes to specifically substituted pyrazines, such as the isomer-specific synthesis of 2-ethyl-3,6-dimethylpyrazine, is crucial for providing pure, well-defined building blocks for further chemical modification. google.com These building blocks are essential for the systematic exploration of the chemical space around the pyrazine-2-carboxamide core, paving the way for the discovery of new compounds with tailored properties.

Metabolic Pathways and Degradation Mechanisms of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide in Model Systems Academic Chemical Perspective

In Vitro Enzymatic Transformations in Non-Mammalian Systems

The enzymatic transformation of pyrazine (B50134) derivatives in non-mammalian systems is primarily driven by microbial activity. Various bacteria and fungi have been shown to synthesize and degrade pyrazines. nih.gov Bacteria, in particular, have been identified that can utilize pyrazines as their sole source of carbon and nitrogen. nih.govproquest.comresearchgate.net

Research on the biodegradation of pyrazine-2-carboxamide, a closely related compound, in wastewater and cow dung has identified several bacterial genera capable of its degradation. These include Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. researchgate.net The initial steps in the microbial degradation of alkylpyrazines are thought to involve oxidation of the alkyl side chains.

A novel enzymatic cascade for pyrazine biosynthesis has been identified in Pseudomonas fluorescens, involving an amino acid C-acetyltransferase and an oxidase. nih.gov While this is a biosynthetic pathway, it highlights the enzymatic machinery present in microorganisms for modifying pyrazine structures. It is plausible that similar enzymes, such as oxidoreductases and hydrolases, are involved in the initial steps of N-Ethyl-5,6-dimethylpyrazine-2-carboxamide degradation. The amide bond in the carboxamide group is also a potential site for enzymatic hydrolysis by amidases, which would yield 5,6-dimethylpyrazine-2-carboxylic acid and ethylamine (B1201723).

Table 1: Potential In Vitro Enzymatic Transformations of this compound in Non-Mammalian Systems

TransformationEnzyme Class (Putative)Resulting Product
Amide HydrolysisAmidase5,6-dimethylpyrazine-2-carboxylic acid
Methyl Group OxidationMonooxygenase/Dioxygenase(5-(hydroxymethyl)-6-methylpyrazin-2-yl)(ethyl)carboxamide
Ethyl Group OxidationMonooxygenase/DioxygenaseN-(1-hydroxyethyl)-5,6-dimethylpyrazine-2-carboxamide

Identification and Structural Elucidation of Metabolites (e.g., carboxylic acid derivatives, pyrazinemethanols, glucuronides, sulfates)

While specific metabolite identification for this compound is not extensively documented, the metabolic pathways of other alkylated pyrazines provide a strong predictive framework. In mammalian systems, the metabolism of pyrazines primarily involves Phase I oxidation reactions followed by Phase II conjugation. nih.govnih.gov

The primary route of metabolism for alkyl-substituted pyrazines is the oxidation of the alkyl side chains. nih.gov For this compound, this would likely involve the oxidation of one or both methyl groups to form the corresponding pyrazinemethanols, which can be further oxidized to carboxylic acid derivatives. The ethyl group on the amide is also a potential site for hydroxylation.

Following these initial oxidative steps, the resulting metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. nih.gov A study on the metabolites of 2,3,5-trimethylpyrazine in human urine identified several key metabolites, providing a template for the expected metabolites of this compound. nih.gov

Table 2: Predicted Metabolites of this compound and their Characterization Data (based on analogous compounds)

MetaboliteChemical FormulaPredicted Mass (m/z)Key Spectroscopic Features (Predicted)
5,6-dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂152.06Appearance of a carboxylic acid proton signal in ¹H NMR.
(5-(hydroxymethyl)-6-methylpyrazin-2-yl)(ethyl)carboxamideC₉H₁₃N₃O₂195.10Appearance of a methylene (B1212753) proton signal adjacent to a hydroxyl group in ¹H NMR.
N-ethyl-5-methylpyrazine-2,6-dicarboxylic acidC₉H₁₀N₂O₄210.06Disappearance of a methyl proton signal and appearance of a carboxylic acid proton signal in ¹H NMR.
(5,6-dimethylpyrazine-2-carbonyl)glycineC₁₀H₁₁N₃O₃221.08Appearance of glycine-related proton signals in ¹H NMR.
(5,6-dimethylpyrazin-2-yl-)methyl-O-β-D-glucuronideC₁₄H₁₈N₂O₇326.11Characteristic signals for the glucuronyl moiety in ¹H and ¹³C NMR. nih.gov
(5,6-dimethylpyrazin-2-yl-)methyl-sulfateC₈H₁₀N₂O₄S230.04Presence of a sulfate group confirmed by mass spectrometry. nih.gov

Note: The characterization data is predictive and based on the analysis of metabolites from structurally similar pyrazines. nih.gov

Chemical Degradation Pathways in Environmental or Controlled Media

The chemical degradation of pyrazines in the environment is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Pyrazine rings are generally stable, but the substituents can undergo chemical transformations.

Under acidic or basic conditions, the amide bond of this compound can undergo hydrolysis to yield 5,6-dimethylpyrazine-2-carboxylic acid and ethylamine. This reaction is likely to be accelerated at elevated temperatures.

Oxidative degradation can also occur. In the presence of strong oxidizing agents like ozone or hydroxyl radicals, the pyrazine ring and its alkyl substituents can be attacked. Studies on the degradation of other nitrogen-containing heterocyclic compounds, such as atrazine, have shown that oxidation can lead to hydroxylation, dealkylation, and eventual ring cleavage. mdpi.com For this compound, this could involve the formation of hydroxylated pyrazine derivatives and the cleavage of the ethyl and methyl groups.

Photodegradation is another potential pathway for the breakdown of pyrazines in the environment, particularly in the presence of sunlight. The absorption of UV radiation can lead to the formation of reactive intermediates that can undergo further reactions, leading to the degradation of the parent compound.

Factors Influencing Metabolic Fate and Degradation Kinetics

The rate and pathway of metabolism and degradation of this compound are influenced by a variety of factors.

In biological systems, the metabolic fate is dependent on the specific enzymes present in the organism. The expression and activity of cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases will determine the rate of oxidative metabolism of the alkyl side chains. The activity of amidases will influence the rate of hydrolysis of the carboxamide group.

In environmental media, the degradation kinetics are affected by:

pH: Affects the rate of hydrolysis of the amide bond.

Temperature: Higher temperatures generally increase the rates of both chemical and microbial degradation.

Oxygen Availability: The presence of oxygen is crucial for aerobic microbial degradation and oxidative chemical pathways.

Microbial Population: The diversity and density of microbial populations capable of pyrazine degradation will significantly impact the rate of biodegradation.

Presence of Co-substrates: The availability of other carbon and nitrogen sources can influence the microbial degradation of pyrazines.

The kinetics of these degradation processes can often be modeled using first- or second-order rate equations, depending on the specific conditions and the concentration of the reactants. mdpi.com

Non Clinical Research Applications and Potential Technological Utility of N Ethyl 5,6 Dimethylpyrazine 2 Carboxamide

Role as an Intermediate in Advanced Organic Synthesis

There is currently no available scientific literature detailing the use of N-Ethyl-5,6-dimethylpyrazine-2-carboxamide as a specific intermediate or building block in advanced organic synthesis. While the synthesis of various pyrazine (B50134) derivatives is well-documented, the role of this particular carboxamide in the creation of more complex molecules has not been reported.

Applications in Material Science Research (e.g., polymers, sensors)

No research has been published that describes the application or investigation of this compound in the field of material science. There are no records of its incorporation into polymers, nor its use in the development of chemical sensors or other advanced materials.

Use in Agrochemical Research as Active Agents or Leads (e.g., fungicides, bactericides for plants)

There is no evidence in published agrochemical research to suggest that this compound has been investigated as a potential fungicide or bactericide for plants. Studies on other pyrazine carboxamide derivatives have shown herbicidal activity, but this specific compound is not mentioned in that context.

Development of Reference Standards for Analytical Chemistry

There is no information available to indicate that this compound has been developed or is used as a reference standard for analytical chemistry purposes, such as in chromatography or spectroscopy.

Q & A

Q. Basic

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (99.2:0.8) removes unreacted amines .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals for structural studies .

What computational approaches predict target interactions?

Q. Advanced

  • Molecular Docking : PyRx or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) .
  • Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Example : MD simulations revealed stable H-bonds between the carboxamide group and kinase active sites .

How to address regioselectivity in pyrazine functionalization?

Q. Advanced

  • Directing Groups : Electron-withdrawing substituents (e.g., –NO₂) direct nitration to the 6-position .
  • Protecting Groups : N-Ethyl protection prevents undesired alkylation at the carboxamide nitrogen .

Q. Advanced

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify via LC-MS .
  • CYP450 Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., CYP3A4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.